2,5-Diamino-3-bromobenzonitrile
CAS No.: 82997-65-7
Cat. No.: VC2858630
Molecular Formula: C7H6BrN3
Molecular Weight: 212.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82997-65-7 |
|---|---|
| Molecular Formula | C7H6BrN3 |
| Molecular Weight | 212.05 g/mol |
| IUPAC Name | 2,5-diamino-3-bromobenzonitrile |
| Standard InChI | InChI=1S/C7H6BrN3/c8-6-2-5(10)1-4(3-9)7(6)11/h1-2H,10-11H2 |
| Standard InChI Key | IKSPSVLLVGFKQX-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1C#N)N)Br)N |
| Canonical SMILES | C1=C(C=C(C(=C1C#N)N)Br)N |
Introduction
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₆BrN₃ | |
| Molecular Weight | 212.05 g/mol | |
| CAS Number | 82997-65-7 | |
| Purity | ≥95% | |
| Storage Conditions | 0°C |
Chemical Structure and Electronic Properties
The planar aromatic ring system hosts three functional groups:
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Bromine (C3): Imparts electrophilic substitution reactivity and steric bulk.
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Amino Groups (C2, C5): Participate in hydrogen bonding and act as directing groups in electrophilic substitutions.
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Nitrile (C1): Withdraws electron density, polarizing the ring and enhancing reactivity toward nucleophilic attack.
Density Functional Theory (DFT) studies on related brominated diamino benzonitriles suggest that the nitrile group reduces electron density at ortho/para positions, directing substitutions to meta positions . The bromine atom’s electronegativity further polarizes the ring, facilitating reactions such as Ullmann couplings or Buchwald-Hartwig aminations.
| Parameter | Step 1 | Step 2 |
|---|---|---|
| ΔG (kJ/mol) | -606.8 | -600.1 |
| ΔH (kJ/mol) | -610.7 | -603.6 |
| Activation Energy (Eₐ) | 189.0 | 210.6 |
These data imply that similar conditions—elevated temperatures (80–120°C) and polar aprotic solvents—could enable the synthesis of 2,5-diamino-3-bromobenzonitrile from its dibromo precursor .
Reactivity and Functionalization
Substitution Reactions
The bromine atom undergoes nucleophilic aromatic substitution (NAS) with reagents like amines or alkoxides. For instance, reaction with sodium methoxide replaces bromine with a methoxy group, yielding 2,5-diamino-3-methoxybenzonitrile .
Oxidation and Reduction
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Amino Groups: Oxidation with KMnO₄ converts -NH₂ to -NO₂, producing nitro derivatives.
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Nitrile Group: Reduction with LiAlH₄ yields a primary amine (-CH₂NH₂).
Cross-Coupling Reactions
The bromine atom participates in Suzuki-Miyaura couplings with aryl boronic acids, enabling access to biaryl systems. Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃) are typically employed .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound’s amino and nitrile groups are pivotal in synthesizing kinase inhibitors and antimicrobial agents. For example, derivatives of bromobenzonitriles exhibit MIC values of 16–64 µg/mL against pathogens like Staphylococcus aureus .
Materials Science
As a precursor to phthalocyanines, 2,5-diamino-3-bromobenzonitrile contributes to dyes and photovoltaic materials. Copper phthalocyanines derived from similar nitriles show exceptional thermal stability (>400°C) .
Computational Insights and Future Directions
DFT calculations on analogous systems predict that substitutions at the bromine position proceed via a triangular Cu-C≡N transition state, with activation energies of ~200 kJ/mol . Future research should optimize synthetic protocols and explore catalytic systems to lower these energy barriers.
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